molecular formula C15H13N3O4S2 B5532381 4-(anilinosulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

4-(anilinosulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

Cat. No. B5532381
M. Wt: 363.4 g/mol
InChI Key: MCUMPNLZXXKCIC-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that have been explored for their selective interaction with biological targets, specifically as endothelin receptor antagonists and for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has been reported to involve extensive structural modification of the aryl group to increase potency and selectivity. Monosubstitution at the para position with a methyl group and disubstitution at the 2,4-positions have been found to enhance activity significantly (Wu et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds within this family can exhibit notable derivations from planarity, as observed in related studies where the α-oxoketene dithioacetal moiety of molecules showed a twist of the carbonyl group out of the ethylene plane. Such structural features are critical for the compound's biological activity and interaction with targets (Dölling et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of this class of compounds includes their ability to undergo various reactions, such as heterocyclization, which can be accompanied by the elimination of the amide or thioamide group. Such reactivity is crucial for synthesizing diverse derivatives with potentially enhanced biological activities (Baeva et al., 2018).

Physical Properties Analysis

The physical properties of compounds in this category, including solubility, melting points, and crystal structure, can significantly influence their pharmacokinetic profiles and, consequently, their therapeutic potential. For instance, the crystallization behavior and hydrogen bonding patterns of similar compounds have been studied to understand their stability and solubility (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and redox potential, are pivotal in determining the compound's biological activities and interactions. Research on similar thiophene derivatives has explored their fungicidal and herbicidal activities, suggesting the potential of these compounds to be optimized for specific biological targets (Wei, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would relate to how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to better understand its properties, synthesis methods, and potential uses .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-10-7-14(17-22-10)16-15(19)13-8-12(9-23-13)24(20,21)18-11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUMPNLZXXKCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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